Physicochemical Profiling and Lipophilicity Dynamics of N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea
Physicochemical Profiling and Lipophilicity Dynamics of N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea
Executive Summary
As drug discovery and agrochemical development pivot toward increasingly complex chemical space, understanding the physicochemical boundaries of novel scaffolds is paramount. This technical guide provides an in-depth analysis of N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea , a highly specialized urea derivative. By deconstructing its molecular architecture, we elucidate the causal relationships between its structural moieties—specifically the sterically hindered 2,6-dichlorobenzyl group and the methoxyimino core—and its macroscopic properties, such as lipophilicity and density. Furthermore, we detail self-validating experimental protocols designed to rigorously quantify these parameters, ensuring high-fidelity data generation for downstream development.
Molecular Architecture and Structural Causality
The compound (CAS: 338395-28-1)[1] presents a unique structural topology that governs its interaction with aqueous and lipid environments. As an application scientist, it is critical to look beyond the empirical formula and analyze the functional group interplay:
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The 2,6-Dichlorobenzyl Ether Sink: The presence of two chlorine atoms at the ortho positions of the benzyl ring creates a massive lipophilic sink. More importantly, these halogens induce severe steric hindrance around the adjacent ether oxygen. This steric shielding effectively reduces the oxygen's solvent-accessible surface area (SASA), severely dampening its capacity to act as a hydrogen bond acceptor (HBA) with water. This is the primary driver for the molecule's elevated lipophilicity.
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The Methoxyimino Moiety (=N-OMe): This group introduces a rigid planar geometry (typically favoring the E-isomer)[2], restricting the molecule's rotational degrees of freedom. While it possesses heteroatoms capable of hydrogen bonding, the methyl capping of the oxygen prevents it from acting as a hydrogen bond donor (HBD), further pushing the molecule toward a lipophilic profile.
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The Urea Core: Traditionally, a urea group (N-CO-N) is highly polar. However, the heavy di-substitution in this molecule disrupts the canonical hydrogen-bonding network typically seen in primary or secondary ureas, modulating its Polar Surface Area (PSA) to a range optimized for membrane permeation rather than aqueous solubility.
Structural deconstruction and physicochemical contributions of the molecule.
Quantitative Physicochemical Profile
The interplay of the aforementioned structural features manifests in a distinct physicochemical profile. The heavy halogenation significantly increases the molecular density, while the extensive π -conjugation and lone-pair electrons contribute to a high refractive index.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Implication | Source |
| Molecular Formula | C10H11Cl2N3O3 | Dictates baseline molecular weight and heteroatom ratio. | [2] |
| Molecular Weight | 292.116 g/mol | Falls well within the Lipinski Rule of 5 limit (<500 Da), favorable for permeation. | [2] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | High density driven by the heavy atomic mass of the ortho-chlorine atoms. | [2] |
| Refractive Index | 1.569 | High polarizability due to the aromatic ring and delocalized imino-urea electrons. | [2] |
| PubChem CID | 16412930 | Unique identifier for structural database cross-referencing. | [3] |
Self-Validating Experimental Protocols
To transition from theoretical property prediction to empirical validation, rigorous laboratory protocols are required. As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems , ensuring that data artifacts are caught before they contaminate the development pipeline.
Shake-Flask Lipophilicity (LogP) Assay coupled with LC-MS/MS
The partition coefficient (LogP) is the cornerstone of lipophilicity profiling. We utilize 1-octanol because its amphiphilic nature (a polar hydroxyl head and a hydrophobic alkyl tail) closely mimics the thermodynamic environment of biological lipid bilayers. We couple this with LC-MS/MS rather than UV-Vis to eliminate matrix interference from octanol micro-emulsions in the aqueous phase.
Step-by-Step Methodology:
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Phase Saturation: Pre-saturate 1-octanol and HPLC-grade water by stirring them together vigorously for 24 hours at 25°C, then allow phase separation. This prevents volume shifts during the actual assay.
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Sample Preparation: Dissolve the compound in the octanol-saturated water phase to a concentration of 10 µM.
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Partitioning: Transfer equal volumes (e.g., 5 mL) of the spiked aqueous phase and water-saturated octanol into a glass vial.
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Equilibration: Agitate the vials on a mechanical shaker at 100 rpm for 24 hours at a strictly controlled 25.0 ± 0.1°C.
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Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions.
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Quantification: Carefully sample both phases. Dilute the octanol phase 1:100 in methanol to prevent detector saturation. Analyze both phases using LC-MS/MS (MRM mode targeting the specific precursor-to-product ion transitions for the molecule).
Self-Validation Mechanism (The Trust Pillar): The assay is run concurrently with two reference standards: Atenolol (low LogP, ~0.16) and Propranolol (high LogP, ~3.48) [OECD Guidelines].
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System Suitability: The run is automatically rejected if the measured LogP of the standards deviates by more than ±0.05 log units from literature values.
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Mass Balance Check: The total mass calculated from the sum of the aqueous and octanol phases must be ≥ 95% of the initial input mass. A failure here indicates precipitation at the interface or adsorption to the glassware, invalidating the partition coefficient.
Step-by-step workflow for self-validating shake-flask LogP determination.
Turbidimetric Kinetic Solubility Assay
Given the high lipophilicity driven by the 2,6-dichlorobenzyl group, aqueous solubility is expected to be a limiting factor. A turbidimetric assay provides a rapid, high-throughput method to determine the kinetic solubility limit.
Step-by-Step Methodology:
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Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in DMSO.
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Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent plate. The final DMSO concentration is strictly maintained at 1% to prevent solvent-induced solubilization artifacts.
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Incubation: Incubate the plate at 37°C for 2 hours to allow for precipitation kinetics to stabilize.
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Nephelometric Reading: Measure the absorbance/scatter at 620 nm. The solubility limit is defined as the concentration at which the absorbance significantly deviates from the baseline buffer.
Self-Validation Mechanism: The plate must include a highly soluble control (Caffeine) and a poorly soluble control (Nicardipine). The nephelometer must detect the precipitation onset of Nicardipine at its known thermodynamic limit, while Caffeine must show a flat baseline across all wells. Background subtraction from a blank matrix (1% DMSO in PBS) ensures that solvent-induced precipitation is not falsely attributed to the analyte.
Conclusion & Strategic Outlook
The physicochemical profile of N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a masterclass in structural trade-offs. The strategic placement of the 2,6-dichloro substitution not only drives the density to 1.4 g/cm³[2] but also sterically shields the molecule, optimizing its lipophilicity for passive membrane permeation. By employing the self-validating LC-MS/MS and turbidimetric protocols outlined above, researchers can confidently map the pharmacokinetic boundaries of this scaffold, ensuring that downstream biological assays are not confounded by poor solubility or anomalous partitioning behavior.
References
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OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development.[Link]
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